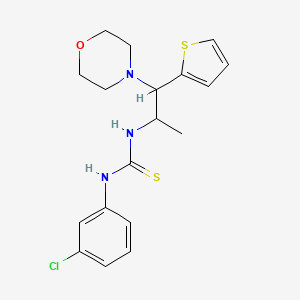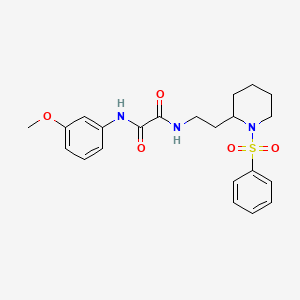
2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Final Methylthio Group Addition:
The addition of the methylthio group is typically done in the final stages, using methylthiolation reagents under controlled conditions.
Industrial Production Methods: While the laboratory synthesis provides a detailed understanding of the compound's preparation, industrial production often optimizes these steps for scalability, cost-effectiveness, and safety. Industrial methods focus on maximizing yield and purity while minimizing environmental impact and resource consumption.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step procedures, starting from commercially available materials. The key steps often include:
Formation of Imidazole Ring:
Initial step involves the cyclization reaction to form the imidazole core. This can be achieved through the condensation of α-diketones with ammonia or primary amines in the presence of acids or bases.
化学反応の分析
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, typically affecting the methylthio group or the phenyl rings.
Reduction:
Reduction reactions may involve the imidazole ring or the phenyl substituents, often using hydride donors like sodium borohydride.
Substitution:
Electrophilic or nucleophilic substitutions can occur on the phenyl rings or the methylthio group under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents:
Examples include hydrogen peroxide, potassium permanganate.
Reducing Agents:
Sodium borohydride, lithium aluminum hydride.
Substitution Reagents:
Halides, organolithium, or organomagnesium reagents.
Major Products:
The products depend on the reaction type but often include oxidized or reduced derivatives of the original compound or substituted variants with different functional groups replacing the initial ones.
科学的研究の応用
Chemistry:
The compound is used as an intermediate in organic synthesis, aiding the development of more complex molecules.
Biology:
Its structure is conducive to binding with various biological targets, making it a candidate for biochemical research.
Medicine:
Industry:
Utilized in the production of materials with specific desired properties, such as pharmaceuticals or agrochemicals.
作用機序
2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole exerts its effects by interacting with molecular targets like enzymes, receptors, or nucleic acids. Its mechanism of action may involve:
Binding to Active Sites:
Inhibiting or activating enzymes by fitting into their active sites.
Modulating Receptors:
Altering receptor activity, influencing signaling pathways.
Interacting with Nucleic Acids:
Potentially binding to DNA or RNA, affecting genetic regulation.
類似化合物との比較
Other imidazole derivatives, such as 1-phenyl-2-(phenylthio)-1H-imidazole, 2-methylthio-1H-imidazole, and trifluoromethyl-substituted imidazoles.
Uniqueness:
The unique combination of the methylthio, phenyl, and trifluoromethyl-phenyl groups distinguishes it from other imidazole compounds, providing specific chemical reactivity and biological activity.
特性
IUPAC Name |
2-methylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2S/c1-23-16-21-11-15(12-6-3-2-4-7-12)22(16)14-9-5-8-13(10-14)17(18,19)20/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWCADVCHEMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2868361.png)
![N-[3-(Benzenesulfonyl)-1-[2-(dimethylamino)-1-phenylethyl]pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B2868362.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2868367.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2868368.png)
![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2868369.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2868370.png)
![4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2868371.png)



![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2868377.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2868380.png)
![(E)-N-(6-Bromopyrazolo[1,5-a]pyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide](/img/structure/B2868382.png)
